molecular formula C14H22N2O2S B13892803 5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-thiophenecarboxamide

5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-thiophenecarboxamide

Cat. No.: B13892803
M. Wt: 282.40 g/mol
InChI Key: TZUKARJXGMPNPF-UHFFFAOYSA-N
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Description

5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound’s unique structure, featuring an acetyl group and a dimethylamino group, contributes to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the reaction conditions. Major products formed from these reactions include modified thiophene derivatives with altered functional groups .

Scientific Research Applications

The compound has significant applications in scientific research, particularly in medicinal chemistry and material science. In medicinal chemistry, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development. In material science, thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s acetyl and dimethylamino groups play a crucial role in its binding affinity and selectivity towards these targets. For instance, the compound may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]thiophene-2-carboxamide can be compared with other thiophene derivatives, such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The unique combination of acetyl and dimethylamino groups in 5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]thiophene-2-carboxamide distinguishes it from these compounds, potentially offering different pharmacological and chemical properties.

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H22N2O2S/c1-10(17)11-6-7-12(19-11)13(18)15-8-14(2,3)9-16(4)5/h6-7H,8-9H2,1-5H3,(H,15,18)

InChI Key

TZUKARJXGMPNPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)NCC(C)(C)CN(C)C

Origin of Product

United States

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